molecular formula C17H15NO2S B8743482 2-(3-(phenylthio)propyl)-1H-isoindole-1,3(2H)-dione CAS No. 85053-10-7

2-(3-(phenylthio)propyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8743482
CAS No.: 85053-10-7
M. Wt: 297.4 g/mol
InChI Key: BYUIXCDIRNBWLK-UHFFFAOYSA-N
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Description

2-(3-(phenylthio)propyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

85053-10-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(3-phenylsulfanylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO2S/c19-16-14-9-4-5-10-15(14)17(20)18(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2

InChI Key

BYUIXCDIRNBWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 32.86 g (0.177 mole) of 1-chloro-3-(phenylthio)propane and 33.7 g (0.182 mole) of potassium phthalimide in 500 ml of dimethylformamide was stirred at 80° C. for 19 hr. The dimethylformamide was removed in vacuo. The residue was dissolved in methylene chloride and the resulting solution extracted with several portions of dilute sodium hydroxide solution. The methylene chloride layer was dried over magnesium sulfate, filtered, and the filtrate evaporated in vacuo. The resulting solid residue was recrystallized from methylene chloride-hexane to give 33.56 g (63.8%) of white crystalline product, m.p. 83°-85° C.
Quantity
32.86 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl azodicarboxylate (14 ml, 89 mmol) was added over 3 minutes to a stirred solution of 3-phenylthiopropanol (14.91 g, 89 mmol), triphenylphosphine (23.25 g, 89 mmol) and phthalimide (13.05 g, 89 mmol) in tetrahydrofuran (350 ml) at room temperature. After 15 hours, the mixture was concentrated in vacuo. Flash chromatography of the residue, eluting with 1:1 ether/hexane, gave the title compound as a white solid (22.5 g 85%). NMR (200 MHz, CDCl3): δ 2.0 (q, 2H), 2.95 (t, 2H), 3.85 (t, 2H), 7.25 (m, 5H), 7.8 (m, 4H).
Name
Diethyl azodicarboxylate
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
14.91 g
Type
reactant
Reaction Step One
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
85%

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